
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N6O6 and its molecular weight is 432.437. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cardiovascular Activity of Purine Derivatives
Research on similar purine derivatives has explored their potential in addressing cardiovascular issues. For example, the study by Chłoń-Rzepa et al. (2004) synthesized and tested a series of 8-alkylamino substituted derivatives for their electrocardiographic, antiarrhythmic, and hypotensive activity. Some compounds showed significant prophylactic antiarrhythmic activity and hypotensive effects, highlighting the relevance of purine derivatives in cardiovascular research Chłoń-Rzepa et al., 2004.
Synthesis and Antitumor Applications
Behforouz et al. (1996) reported on the synthesis of novel quinolindiones, including efforts towards the potent antitumor agent lavendamycin methyl ester. This showcases the potential application of complex purine derivatives in the development of antitumor agents, indicating the broader relevance of such compounds in medicinal chemistry and oncology research Behforouz et al., 1996.
Novel Synthetic Methods and Chemical Properties
Studies also focus on the synthesis of purine derivatives and their chemical properties. For instance, the work by Simo et al. (1998) on new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones by intramolecular alkylation illustrates the interest in developing new synthetic methods for purine derivatives. This research contributes to a deeper understanding of the chemical behavior and synthesis of complex purine structures Simo et al., 1998.
Applications in Marine Natural Products
The exploration of marine natural products has also led to the identification of purine derivatives with unique structures and potential biological activities. For example, Ma et al. (2007) isolated new bromophenols coupled with nucleoside bases from the red alga Rhodomela confervoides. Such studies highlight the diversity of purine derivatives in nature and their potential as bioactive compounds Ma et al., 2007.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione' involves the reaction of 2,6-dioxopurine with isobutylamine, followed by the addition of 4-nitrophenoxypropyl bromide and then the introduction of a hydroxyl group through a Grignard reaction. The final step involves the methylation of the hydroxyl group using dimethyl sulfate.", "Starting Materials": [ "2,6-dioxopurine", "isobutylamine", "4-nitrophenoxypropyl bromide", "magnesium", "ethylmagnesium bromide", "dimethyl sulfate" ], "Reaction": [ "Step 1: 2,6-dioxopurine is reacted with isobutylamine in the presence of a base to form 8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 2: 4-nitrophenoxypropyl bromide is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 3: Magnesium is added to the reaction mixture and the resulting mixture is stirred to form a Grignard reagent.", "Step 4: Ethylmagnesium bromide is added to the reaction mixture and the resulting mixture is stirred to form a Grignard reagent.", "Step 5: The Grignard reagent is reacted with dimethyl sulfate to introduce a methyl group and form the final product, 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione." ] } | |
Número CAS |
923686-57-1 |
Nombre del producto |
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione |
Fórmula molecular |
C19H24N6O6 |
Peso molecular |
432.437 |
Nombre IUPAC |
7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione |
InChI |
InChI=1S/C19H24N6O6/c1-11(2)8-20-18-21-16-15(17(27)22-19(28)23(16)3)24(18)9-13(26)10-31-14-6-4-12(5-7-14)25(29)30/h4-7,11,13,26H,8-10H2,1-3H3,(H,20,21)(H,22,27,28) |
Clave InChI |
MLJUAJKEUPVYAD-UHFFFAOYSA-N |
SMILES |
CC(C)CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)NC(=O)N2C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



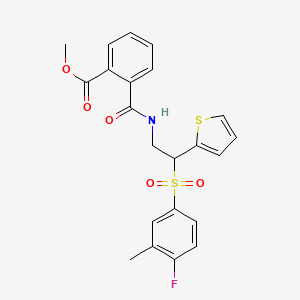
![1-(4-fluorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2561569.png)
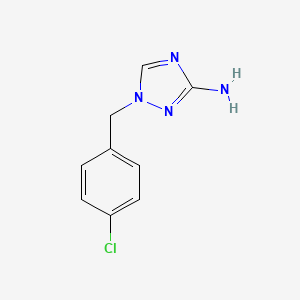

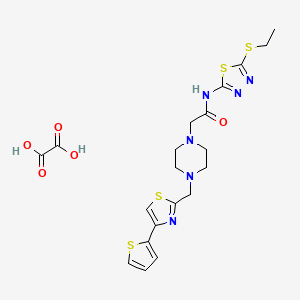
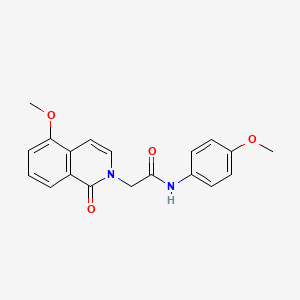
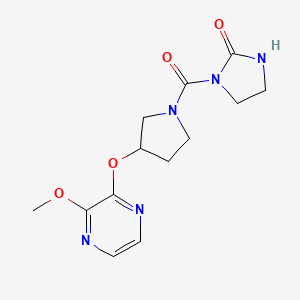

![N-[Cyclobutyl(phenyl)methyl]prop-2-enamide](/img/structure/B2561581.png)
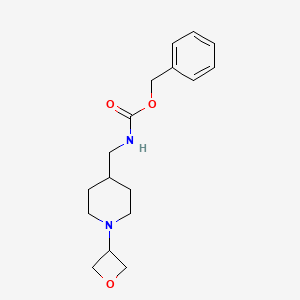
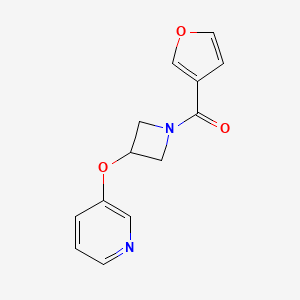
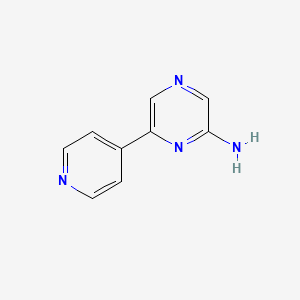
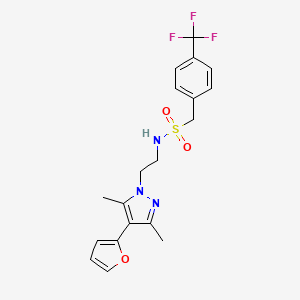
![2-Methyl-5-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2561591.png)